Cas no 1366384-03-3 (Fmoc-(S)-thiazolidine-2-carboxylic Acid)

Fmoc-(S)-チアゾリジン-2-カルボン酸は、ペプチド合成において重要な保護アミノ酸の一つです。Fmoc(9-フルオレニルメトキシカルボニル)基を有するため、固相ペプチド合成(SPPS)において脱保護が容易で、温和な塩基条件で除去可能です。(S)-チアゾリジン骨格は剛直な構造を持ち、ペプチド鎖の二次構造制御やコンフォメーション安定化に寄与します。特に、医薬品開発や生物活性ペプチドの研究において、標的分子の立体選択性や安定性向上に有用です。高純度で提供され、各種カップリング試薬との反応性にも優れています。

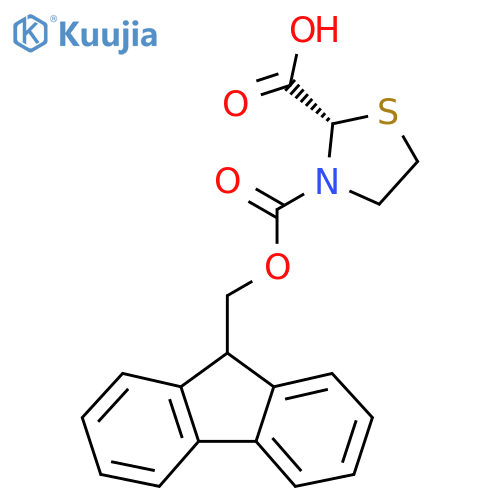

1366384-03-3 structure

商品名:Fmoc-(S)-thiazolidine-2-carboxylic Acid

CAS番号:1366384-03-3

MF:C19H17NO4S

メガワット:355.40758395195

CID:4697356

Fmoc-(S)-thiazolidine-2-carboxylic Acid 化学的及び物理的性質

名前と識別子

-

- Fmoc-(S)-thiazolidine-2-carboxylic acid, AldrichCPR

- (2S)-3-(9H-Fluoren-9-ylmethoxycarbonyl)-1,3-thiazolidine-2-carboxylic acid

- Fmoc-(S)-thiazolidine-2-carboxylic Acid

-

- インチ: 1S/C19H17NO4S/c21-18(22)17-20(9-10-25-17)19(23)24-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H,21,22)/t17-/m0/s1

- InChIKey: WVHICFRRDSXAJA-KRWDZBQOSA-N

- ほほえんだ: S1CCN(C(=O)OCC2C3C=CC=CC=3C3=CC=CC=C23)[C@@H]1C(=O)O

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 25

- 回転可能化学結合数: 4

- 複雑さ: 506

- トポロジー分子極性表面積: 92.1

じっけんとくせい

- 密度みつど: 1.4±0.1 g/cm3

- ふってん: 591.6±50.0 °C at 760 mmHg

- フラッシュポイント: 311.6±30.1 °C

- じょうきあつ: 0.0±1.7 mmHg at 25°C

Fmoc-(S)-thiazolidine-2-carboxylic Acid セキュリティ情報

- シグナルワード:warning

- 危害声明: H303+H313+H333

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

- 危険レベル:IRRITANT

Fmoc-(S)-thiazolidine-2-carboxylic Acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | F025360-25mg |

Fmoc-(S)-thiazolidine-2-carboxylic Acid |

1366384-03-3 | 25mg |

$115.00 | 2023-05-18 | ||

| TRC | F025360-250mg |

Fmoc-(S)-thiazolidine-2-carboxylic Acid |

1366384-03-3 | 250mg |

$919.00 | 2023-05-18 | ||

| TRC | F025360-100mg |

Fmoc-(S)-thiazolidine-2-carboxylic Acid |

1366384-03-3 | 100mg |

$431.00 | 2023-05-18 | ||

| TRC | F025360-500mg |

Fmoc-(S)-thiazolidine-2-carboxylic Acid |

1366384-03-3 | 500mg |

$ 1800.00 | 2023-09-07 |

Fmoc-(S)-thiazolidine-2-carboxylic Acid 関連文献

-

Rajib Ghosh Chaudhuri,Saswati Sunayana,Santanu Paria Soft Matter, 2012,8, 5429-5433

-

Cynthia J. Olson Reichhardt,Charles Reichhardt Soft Matter, 2014,10, 6332-6338

-

Danni Chang,Zhen Ma,Xiaoping Li,Xinzhong Hu Food Funct., 2021,12, 12706-12723

-

Pengchong Xue,Jiabao Sun,Peng Chen,Peng Gong,Boqi Yao,Zhenqi Zhang,Chong Qian,Ran Lu J. Mater. Chem. C, 2015,3, 4086-4092

1366384-03-3 (Fmoc-(S)-thiazolidine-2-carboxylic Acid) 関連製品

- 2408957-70-8(N'-[2-(4-Fluorophenyl)ethyl]-1-phenylethane-1,2-diamine;dihydrochloride)

- 1400563-40-7((3,6-Dimethylpyrazin-2-yl)methanol)

- 2137745-59-4(Benzenesulfonyl fluoride, 3-(2-propen-1-yl)-)

- 55290-64-7(Dimethipin)

- 2172245-32-6(2-(N-benzyl-1-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylphenyl}formamido)acetic acid)

- 1040637-77-1(N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methylphenoxy)acetamide)

- 1461705-17-8(1-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonyl chloride)

- 2229273-70-3(2-{6,6-dimethylbicyclo3.1.1hept-2-en-2-yl}prop-2-en-1-amine)

- 2228726-78-9(2-(but-3-yn-2-yl)-4-methoxypyridine)

- 2287345-74-6(6-fluoro-1-[(1-methylpyrrolidin-3-yl)methyl]-1H-1,2,3-benzotriazole-7-carbonitrile)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量